2,7-Dimethyl-8-(methylsulfanyl)quinoline
Description
2,7-Dimethyl-8-(methylsulfanyl)quinoline is a substituted quinoline derivative characterized by methyl groups at positions 2 and 7 and a methylsulfanyl (-SCH₃) moiety at position 8. The quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry due to its diverse bioactivity and versatility in chemical modifications . The methylsulfanyl group at position 8 introduces a sulfur atom, which can influence electronic properties (e.g., electron-donating effects) and enhance metabolic stability compared to sulfonyl or hydroxyl groups .
Properties
CAS No. |
54146-44-0 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2,7-dimethyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C12H13NS/c1-8-4-6-10-7-5-9(2)13-11(10)12(8)14-3/h4-7H,1-3H3 |
InChI Key |
QALVMHPTMYZZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Quinoline Derivatives
*Predicted using Molinspiration.
Q & A
Q. What are the recommended synthetic routes for 2,7-Dimethyl-8-(methylsulfanyl)quinoline, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of quinoline derivatives typically involves functionalization at specific positions using tailored reagents. For example:
- Oxidation : Hydrogen peroxide or potassium permanganate can oxidize sulfanyl groups to sulfoxides/sulfones, critical for modulating biological activity .
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces nitro or carbonyl groups, as seen in analogous 7-chloro-8-quinolinesulfonamide syntheses .
- Substitution : Methylsulfanyl groups at position 8 are introduced via nucleophilic substitution with methylthiolate ions under inert conditions .
Key Consideration : Optimize temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for sulfanyl group stability) to minimize side products .
Q. How can structural analogs guide the design of this compound for target-specific applications?
- Methodological Answer : Compare substituent effects using data from structurally related compounds:
| Compound | Substituents | Bioactivity | Source |
|---|---|---|---|
| 7-Chloro-8-quinolinesulfonamide | Cl (C7), SO₂NH₂ (C8) | Antiproliferative activity | |
| 2-Methyl-8-quinolinecarboxylic acid | CH₃ (C2), COOH (C8) | Enzyme inhibition (e.g., kinases) | |
| 5-(2-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-pyrimidoquinoline | CH₃S (C2), CH₃ (C8) | Anticancer, antifungal |
The methylsulfanyl group at C8 in the target compound likely enhances lipophilicity and membrane permeability, critical for intracellular target engagement .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for quinoline derivatives with similar substituents?
- Methodological Answer : Conflicting results (e.g., variable antimicrobial efficacy in analogs) arise from assay conditions or target specificity. Mitigate this by:
- Standardized Assays : Use identical bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and MIC protocols .
- Metabolite Profiling : Employ GC/MS (as in Pseudomonas ayucida studies) to detect degradation products that may confound activity readings .
- Computational Modeling : Compare binding affinities of this compound to targets (e.g., cytochrome P450) using molecular docking (e.g., AutoDock Vina) .
Q. How can regioselective functionalization at C2 and C7 be achieved without compromising the methylsulfanyl group at C8?
- Methodological Answer : Use protecting groups and sequential reactions:
- Step 1 : Protect C8-methylsulfanyl with a tert-butylthio group, which is stable under acidic/basic conditions .
- Step 2 : Introduce methyl groups at C2 and C7 via Friedel-Crafts alkylation using AlCl₃ as a catalyst .
- Step 3 : Deprotect the tert-butylthio group using trifluoroacetic acid (TFA) to regenerate the methylsulfanyl moiety .
Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity with HRMS .
Key Considerations for Experimental Design
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate isomers .
- Stability Testing : Assess photodegradation under UV light (λ = 254 nm) for sulfanyl-containing compounds, which are prone to oxidation .
- Toxicity Screening : Prioritize zebrafish embryo models (OECD TG 236) for preliminary toxicity profiling due to the compound’s potential neurotoxicity .
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